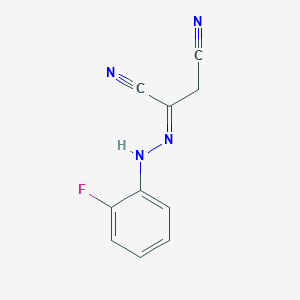
1-cyano-N-(2-fluorophenyl)methanecarbohydrazonoylcyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyano-N-(2-fluorophenyl)methanecarbohydrazonoylcyanide is a chemical compound with the molecular formula C9H5FN4 It is known for its unique structure, which includes a cyano group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyano-N-(2-fluorophenyl)methanecarbohydrazonoylcyanide typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate, followed by the addition of cyanogen bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
1-cyano-N-(2-fluorophenyl)methanecarbohydrazonoylcyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The cyano and fluorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-cyano-N-(2-fluorophenyl)methanecarbohydrazonoylcyanide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-cyano-N-(2-fluorophenyl)methanecarbohydrazonoylcyanide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and fluorophenyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-cyano-N-(4-fluorophenyl)methanecarbohydrazonoylcyanide
- 1-cyano-N-(3-fluorophenyl)methanecarbohydrazonoylcyanide
- 1-cyano-N-(2-chlorophenyl)methanecarbohydrazonoylcyanide
Uniqueness
1-cyano-N-(2-fluorophenyl)methanecarbohydrazonoylcyanide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical properties and reactivity. This positional isomerism can lead to differences in biological activity and applications compared to its analogs.
Properties
Molecular Formula |
C10H7FN4 |
|---|---|
Molecular Weight |
202.19 g/mol |
IUPAC Name |
(1Z)-2-cyano-N-(2-fluoroanilino)ethanimidoyl cyanide |
InChI |
InChI=1S/C10H7FN4/c11-9-3-1-2-4-10(9)15-14-8(7-13)5-6-12/h1-4,15H,5H2/b14-8- |
InChI Key |
HUHGACGXAFDSRD-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C(/CC#N)\C#N)F |
Canonical SMILES |
C1=CC=C(C(=C1)NN=C(CC#N)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Sulfanyl-4-(1,3-thiazol-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B13071003.png)
![1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13071014.png)
![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13071027.png)
![[3-(Propan-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13071042.png)
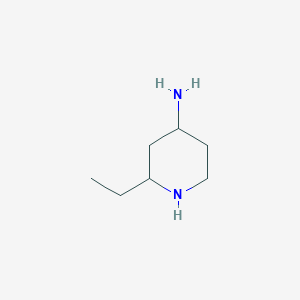
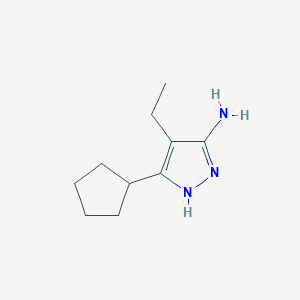
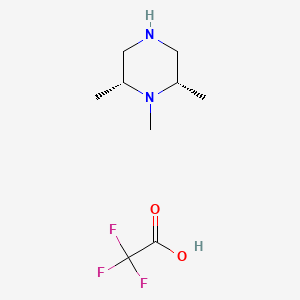
![Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B13071065.png)
![2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol](/img/structure/B13071069.png)
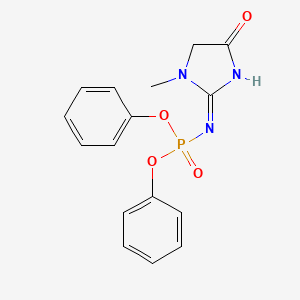

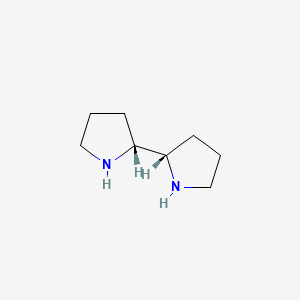
![2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine](/img/structure/B13071078.png)
![7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071090.png)
